molecular formula C13H19N5O4 B2379249 7-(2,3-dihydroxypropyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 333752-13-9

7-(2,3-dihydroxypropyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2379249
CAS No.: 333752-13-9
M. Wt: 309.326
InChI Key: BNQSQMODXRABHA-UHFFFAOYSA-N
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Description

This compound is a purine dione derivative with three key structural modifications:

  • Position 3: Methyl group substitution.
  • Position 8: Pyrrolidin-1-yl group, a five-membered cyclic amine that may influence receptor binding and pharmacokinetics.

Its systematic name, as per EPA records, is 1H-Purine-2,6-dione, 7-(2,3-dihydroxypropyl)-3,7-dihydro-1,3-dimethyl- (EPA ID: 47027) .

Properties

IUPAC Name

7-(2,3-dihydroxypropyl)-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O4/c1-16-10-9(11(21)15-13(16)22)18(6-8(20)7-19)12(14-10)17-4-2-3-5-17/h8,19-20H,2-7H2,1H3,(H,15,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQSQMODXRABHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCC3)CC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(2,3-dihydroxypropyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This compound is particularly notable for its interactions with various biological pathways and its implications in therapeutic applications, especially in the context of diabetes and tuberculosis.

The molecular formula of this compound is C14H23N5O3C_{14}H_{23}N_5O_3, with a molecular weight of approximately 325.364 g/mol. Its structure includes a purine core substituted at the 7-position with a dihydroxypropyl group and at the 8-position with a pyrrolidine moiety.

1. Dipeptidyl Peptidase IV (DPP-IV) Inhibition

One of the primary biological activities attributed to this compound is its role as an inhibitor of DPP-IV, an enzyme involved in glucose metabolism. DPP-IV inhibitors are used in the treatment of type 2 diabetes by increasing incretin levels, which subsequently enhance insulin secretion and decrease glucagon levels. The compound has shown promising results in preclinical studies as a selective DPP-IV inhibitor, potentially aiding in glycemic control for diabetic patients .

2. Antitubercular Activity

Recent studies have indicated that purine derivatives, including this compound, exhibit significant antitubercular activity against Mycobacterium tuberculosis (Mtb). The mechanism involves the inhibition of DprE1 (decaprenylphosphoryl-β-D-ribose oxidase), an essential enzyme for mycobacterial cell wall synthesis. In vitro assays demonstrated that this compound could inhibit Mtb growth with a minimum inhibitory concentration (MIC) comparable to established antitubercular agents .

Case Studies

Several studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Study on DPP-IV Inhibition : A study involving diabetic animal models demonstrated that administration of this compound resulted in significant reductions in blood glucose levels compared to controls. The study highlighted its potential as a therapeutic agent for managing type 2 diabetes .
  • Antimycobacterial Efficacy : In another study focused on drug-resistant strains of Mtb, this compound exhibited potent activity with MIC values as low as 4 µM against resistant strains. This positions it as a candidate for further development in combating drug-resistant tuberculosis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

Position Substituent Effect on Activity
7Dihydroxypropyl groupEnhances solubility and bioavailability
8Pyrrolidine moietyCritical for DPP-IV inhibitory activity
6Varies (amino/ethylamino)Modulates potency against Mtb

Research indicates that modifications at these positions can optimize both efficacy and selectivity for targeted biological pathways .

Scientific Research Applications

The compound features a unique structure characterized by a purine base modified with a dihydroxypropyl group and a pyrrolidine moiety. This structural complexity contributes to its diverse biological activities.

Key Biological Activities

Research indicates several key biological activities associated with this compound:

Activity TypeObserved EffectReference
AntitumorInduces apoptosis in cancer cells
Anti-inflammatoryReduces levels of pro-inflammatory cytokines
NeuroprotectiveProtects neuronal cells from oxidative stress

Antitumor Activity

In a study involving human breast cancer cell lines, treatment with 7-(2,3-dihydroxypropyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione resulted in a significant reduction in cell viability. The compound activated apoptotic pathways by increasing the expression of pro-apoptotic proteins and decreasing anti-apoptotic factors.

Anti-inflammatory Effects

In models of acute inflammation, administration of the compound led to decreased levels of tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6). These findings suggest its potential utility in managing inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.

Neuroprotection Studies

Preliminary studies using neuronal cell cultures exposed to oxidative stress revealed that the compound significantly reduced cell death compared to untreated controls. This suggests that it may have therapeutic potential for neurodegenerative diseases like Alzheimer's or Parkinson's disease.

Comparison with Similar Compounds

Position 7 Modifications

  • Phenoxypropyl Analog (): Replaces dihydroxypropyl with a phenoxy group, increasing lipophilicity, which may enhance membrane permeability but reduce solubility.
  • F-168 () : Features a thietan-3-yl group, a sulfur-containing ring that may enhance metabolic stability compared to dihydroxypropyl.

Position 8 Modifications

  • Pyrrolidin-1-yl (Target Compound) : A five-membered amine ring, less bulky than piperazine (six-membered), possibly favoring interactions with specific receptors.
  • Piperazin-1-yl () : Demonstrated superior antithrombotic activity, suggesting that six-membered amines may optimize receptor binding in certain contexts.
  • Pyridinyloxy () : Substitutions here abolished CNS activity but retained analgesia, highlighting the role of 8-position groups in dissociating pharmacological effects.

Structure-Activity Relationships (SAR)

  • emphasizes that a polymethylene spacer at position 7 and 2,3-dichlorophenylpiperazine at position 8 are critical for 5-HT6/D2 receptor affinity. The target compound’s dihydroxypropyl spacer and pyrrolidinyl group may offer alternative binding modes.
  • Electron-Withdrawing Groups (e.g., trifluoropropyl in ) enhance metabolic stability but may reduce bioavailability due to increased lipophilicity.

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